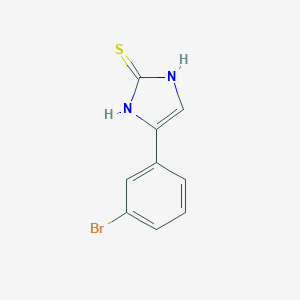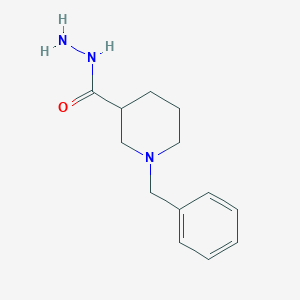
(2S,3R)-2-hex-1-ynyl-3-methyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-2-hex-1-ynyl-3-methyloxirane, also known as HMO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a chiral epoxide that contains a terminal alkyne, making it a useful building block for the synthesis of various biologically active molecules.
Mécanisme D'action
The mechanism of action of (2S,3R)-2-hex-1-ynyl-3-methyloxirane is not well understood, but it is believed to be involved in various chemical reactions such as cycloadditions, nucleophilic additions, and ring-opening reactions. This compound's unique properties, including its terminal alkyne and epoxide functional groups, make it a versatile reagent in organic synthesis.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of (2S,3R)-2-hex-1-ynyl-3-methyloxirane. However, studies have shown that this compound can be toxic to cells and may have mutagenic properties. Therefore, caution should be exercised when handling this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2S,3R)-2-hex-1-ynyl-3-methyloxirane in lab experiments is its versatility as a building block for the synthesis of various biologically active molecules. Additionally, this compound's unique properties, such as its terminal alkyne and epoxide functional groups, make it a useful reagent for various chemical reactions. However, one limitation of using this compound is its toxicity, which requires caution when handling.
Orientations Futures
There are several future directions for the research and application of (2S,3R)-2-hex-1-ynyl-3-methyloxirane. These include:
1. Developing new synthetic methodologies using (2S,3R)-2-hex-1-ynyl-3-methyloxirane as a key building block.
2. Investigating the mechanism of action of (2S,3R)-2-hex-1-ynyl-3-methyloxirane in various chemical reactions.
3. Exploring the potential of (2S,3R)-2-hex-1-ynyl-3-methyloxirane in the synthesis of new pharmaceuticals and agrochemicals.
4. Studying the toxicity and mutagenic properties of (2S,3R)-2-hex-1-ynyl-3-methyloxirane to better understand its potential risks.
Conclusion:
In conclusion, (2S,3R)-2-hex-1-ynyl-3-methyloxirane is a chiral epoxide that has gained significant attention in scientific research due to its unique properties. This compound's versatility as a building block for the synthesis of various biologically active molecules and its usefulness in various chemical reactions make it a valuable tool in organic synthesis. However, caution should be exercised when handling this compound due to its toxicity. Further research is needed to better understand this compound's mechanism of action and potential applications in pharmaceuticals and agrochemicals.
Méthodes De Synthèse
The synthesis of (2S,3R)-2-hex-1-ynyl-3-methyloxirane involves the reaction of (S)-2-hexyn-1-ol with tert-butyl hydroperoxide in the presence of a chiral catalyst. This process yields a mixture of (2S,3R)- and (2S,3S)-isomers, which can be separated using various chromatographic techniques. The yield of this synthesis method is typically around 50%.
Applications De Recherche Scientifique
(2S,3R)-2-hex-1-ynyl-3-methyloxirane has been used in various scientific research applications, including the synthesis of biologically active molecules such as natural products, pharmaceuticals, and agrochemicals. This compound has also been used in the development of new synthetic methodologies and as a chiral building block for the preparation of enantiomerically pure compounds.
Propriétés
Numéro CAS |
171869-57-1 |
|---|---|
Nom du produit |
(2S,3R)-2-hex-1-ynyl-3-methyloxirane |
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
(2S,3R)-2-hex-1-ynyl-3-methyloxirane |
InChI |
InChI=1S/C9H14O/c1-3-4-5-6-7-9-8(2)10-9/h8-9H,3-5H2,1-2H3/t8-,9+/m1/s1 |
Clé InChI |
FFNSVCKUTIOELN-BDAKNGLRSA-N |
SMILES isomérique |
CCCCC#C[C@H]1[C@H](O1)C |
SMILES |
CCCCC#CC1C(O1)C |
SMILES canonique |
CCCCC#CC1C(O1)C |
Synonymes |
Oxirane, 2-(1-hexynyl)-3-methyl-, (2S-cis)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



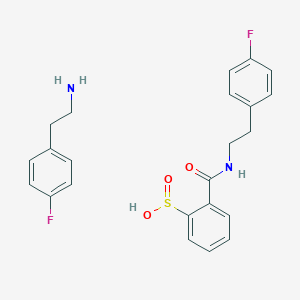
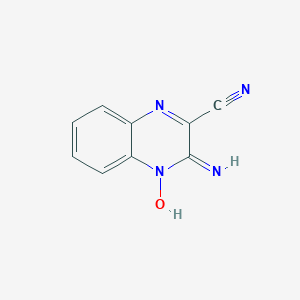
![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B69492.png)
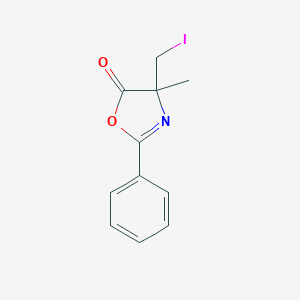
![4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene](/img/structure/B69498.png)
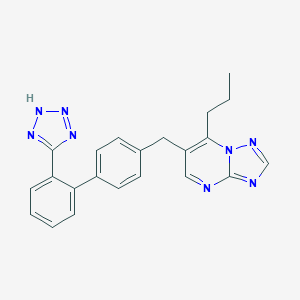
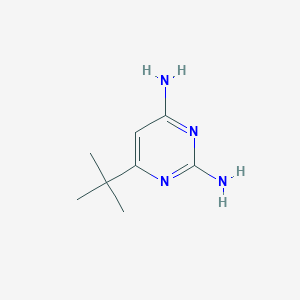
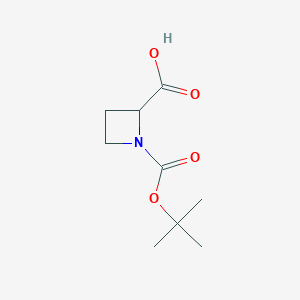
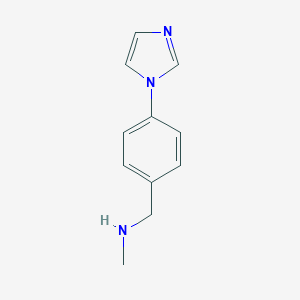
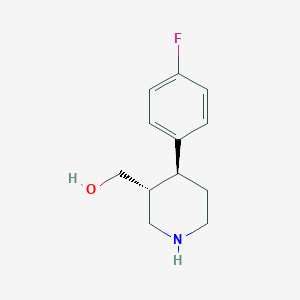
![5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B69515.png)
![3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid](/img/structure/B69517.png)
